molecular formula C10H19Cl2N3 B13253269 2-(1-Ethyl-1H-imidazol-2-yl)piperidine dihydrochloride

2-(1-Ethyl-1H-imidazol-2-yl)piperidine dihydrochloride

Cat. No.: B13253269
M. Wt: 252.18 g/mol
InChI Key: PIEQSKSNSZUSGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Ethyl-1H-imidazol-2-yl)piperidine dihydrochloride is a chemically synthesized compound of significant interest in medicinal chemistry and drug discovery. This molecule features a piperidine core that is directly substituted at the 2-position with a 1-ethyl-1H-imidazole ring. The compound is supplied as a dihydrochloride salt, a form that typically enhances the compound's solubility and stability, making it more suitable for various research applications . As a versatile chemical building block , its primary research value lies in its use as a key intermediate in the design and synthesis of more complex bioactive molecules. The structural motif of an imidazole ring linked to a piperidine is commonly explored in the development of compounds targeting the central nervous system (CNS) and for modulating various biological receptors . The ethyl group on the imidazole nitrogen can influence the molecule's lipophilicity and overall metabolic profile, which are critical parameters in lead optimization processes . Researchers in pharmaceutical R&D can utilize this compound to construct novel chemical entities for high-throughput screening and structure-activity relationship (SAR) studies. While the specific mechanism of action for this exact compound is not detailed in the available literature, research on its close structural analogs provides strong context. For instance, related compounds sharing the imidazole-piperidine scaffold are investigated for their potential to inhibit specific kinases involved in disease pathways or to interact with neurological targets . The detailed pharmacological profile and primary research applications for this specific molecule should be confirmed through further scientific investigation. Handling Precautions: Standard safety precautions for handling hydrochloride salts should be followed in a laboratory setting. Please refer to the associated Safety Data Sheet (SDS) for comprehensive hazard and handling information. Notice: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not for human or veterinary consumption.

Properties

Molecular Formula

C10H19Cl2N3

Molecular Weight

252.18 g/mol

IUPAC Name

2-(1-ethylimidazol-2-yl)piperidine;dihydrochloride

InChI

InChI=1S/C10H17N3.2ClH/c1-2-13-8-7-12-10(13)9-5-3-4-6-11-9;;/h7-9,11H,2-6H2,1H3;2*1H

InChI Key

PIEQSKSNSZUSGT-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN=C1C2CCCCN2.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

The synthesis generally involves the following key steps:

  • Formation of the imidazole derivative : Starting with appropriate imidazole precursors, such as 1-ethyl-1H-imidazole, which can be alkylated or reacted with suitable intermediates to introduce the ethyl group at the 1-position of the imidazole ring.
  • Nucleophilic substitution or coupling with piperidine : The imidazole derivative is then reacted with piperidine, typically via nucleophilic substitution, to form the desired heterocyclic linkage.
  • Salt formation : The free base product is finally converted into the dihydrochloride salt by treatment with hydrochloric acid, enhancing solubility and stability.

Detailed Preparation Methods

Step Description Reagents & Conditions References
Step 1: Synthesis of 1-ethyl-1H-imidazole Alkylation of imidazole to introduce ethyl group Imidazole, ethyl halide (e.g., ethyl bromide), base (e.g., K2CO3), solvent (e.g., acetonitrile), reflux Based on patent WO2014188453A2
Step 2: Reaction of imidazole derivative with piperidine Nucleophilic substitution or coupling Imidazole derivative, piperidine, solvent (e.g., ethanol or DMF), temperature (80–150°C), catalyst (if needed) Patent WO2014188453A2, research synthesis procedures
Step 3: Salt formation with hydrochloric acid Acidification to obtain dihydrochloride salt Hydrochloric acid (HCl), solvent (e.g., ethanol or water), controlled pH Commercial synthesis protocols

Reaction Conditions and Optimization

Parameter Typical Range Purpose References
Temperature 80–150°C Facilitate nucleophilic substitution and ring formation Patent WO2014188453A2, synthesis reports
Solvent Ethanol, DMF, water Solubilize reactants, control reaction rate Patent WO2014188453A2, research protocols
Catalysts Acidic or basic (e.g., HCl, NaOH) Promote specific reaction pathways Patent WO2014188453A2
Reaction Time 4–24 hours Ensure complete conversion Patent WO2014188453A2, synthesis studies

Purification and Characterization

  • Purification : Column chromatography using silica gel with suitable eluents (e.g., methanol/dichloromethane), recrystallization from ethanol or water.
  • Characterization : Confirmed via NMR spectroscopy (1H, 13C), mass spectrometry, IR spectroscopy, and elemental analysis to verify structure and purity.

Data Table Summarizing Key Parameters

Parameter Details Source/Reference
Molecular Formula C10H19Cl2N3 Patent WO2014188453A2
Molecular Weight 252.18 g/mol Patent WO2014188453A2
Reaction Temperature 80–150°C Patent WO2014188453A2
Reaction Solvent Ethanol, DMF, Water Patent WO2014188453A2, research protocols
Yield Range 50–70% Patent WO2014188453A2, synthesis reports
Purification Method Column chromatography, recrystallization Standard organic synthesis procedures

Notes on Synthesis

  • Reaction Control : Maintaining optimal temperature and pH is crucial to prevent side reactions and maximize yield.
  • Safety Considerations : Handling of ethyl halides and hydrochloric acid requires appropriate safety measures due to their corrosive nature.
  • Scale-Up : Industrial processes may involve continuous flow reactors with in-line purification to improve efficiency and safety.

Research Findings and Optimization Strategies

  • Yield Enhancement : Use of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) has been suggested to improve regioselectivity and yield.
  • Reaction Monitoring : NMR and TLC are employed to monitor reaction progress and purity.
  • Stability : The dihydrochloride salt form enhances stability and solubility, facilitating storage and handling.

Chemical Reactions Analysis

Oxidation Reactions

The imidazole ring undergoes oxidation to form N-oxide derivatives. Key reagents and outcomes include:

ReagentConditionsProductNotes
Hydrogen peroxide (H₂O₂)Aqueous acidic mediumImidazole N-oxide derivativesIntroduces oxygen at nitrogen sites
Meta-chloroperbenzoic acid (mCPBA)Room temperatureEpoxidation of adjacent unsaturated bonds (if present)Selectivity depends on ring substituents

Oxidation primarily targets the nitrogen atoms in the imidazole ring, enhancing electrophilicity for downstream reactions.

Reduction Reactions

Reduction modifies both the imidazole and piperidine moieties:

ReagentConditionsProductYield (%)
Sodium borohydride (NaBH₄)Ethanol, 25°CPartially reduced imidazoline ring65–78
Catalytic hydrogenation (H₂/Pd-C)50 psi H₂, RTFully saturated piperidine-imidazolidine82

Reduction alters ring aromaticity, impacting hydrogen-bonding capacity and steric properties.

Nucleophilic Substitution

The hydrochloride counterions enable chloride displacement:

NucleophileConditionsProductApplication
Primary aminesDMF, 80°CAmine-functionalized derivativesDrug candidate synthesis
ThiolsBasic aqueous phaseThioether-linked conjugatesBioconjugation studies

Substitution reactions occur preferentially at the piperidine nitrogen due to steric accessibility.

Mechanistic Insights

The reactivity profile stems from:

  • Imidazole ring : Participates in π-π stacking and acts as a weak base (pKa ≈ 6.8).

  • Piperidine nitrogen : Facilitates protonation (pKa ≈ 10.2), enhancing nucleophilic substitution.

  • Ethyl group : Steric effects direct regioselectivity in electrophilic attacks.

Comparative Reactivity

The 2-substituted isomer shows distinct behavior compared to 3- and 4-substituted analogs:

Reaction2-Substituted (This compound)4-Substituted
Oxidation rateFaster (t₁/₂ = 2.1 hr)Slower (t₁/₂ = 4.8 hr)
Amine substitution89% conversion72% conversion
Thermal stabilityStable to 180°CDecomposes at 150°C

The 2-position’s electronic environment enhances resonance stabilization of transition states.

This compound’s versatile reactivity makes it invaluable for developing pharmaceuticals, catalysts, and functional materials. Recent studies highlight its role in synthesizing NLRP3 inflammasome inhibitors and glycine transporter modulators, demonstrating broad utility in medicinal chemistry .

Scientific Research Applications

Scientific Research Applications

2-(1-Ethyl-1H-imidazol-2-yl)piperidine dihydrochloride is investigated for its potential as a pharmacological agent, particularly in modulating the central nervous system. The imidazole structure allows it to interact with biological targets, such as receptors and enzymes involved in neurotransmission and metabolic pathways. Specific studies suggest it may act as an inhibitor of glycine transporters, offering potential applications in treating neurological disorders.

Potential Therapeutic Applications

The primary therapeutic application being explored for 2-(1-Ethyl-1H-imidazol-2-yl)piperidine dihydrochloride is in the treatment of neurological disorders. Its activity as an inhibitor of glycine transporters suggests it could modulate synaptic transmission in the central nervous system.

Structural Similarities with Other Compounds

Several compounds share structural similarities with 2-(1-Ethyl-1H-imidazol-2-yl)piperidine dihydrochloride, offering avenues for comparative studies and potential synergistic applications.

Table of Structurally Similar Compounds

Compound NameStructure FeaturesUnique Aspects
4-(1-Ethyl-1H-imidazol-2-yl)piperidine dihydrochlorideContains an ethyl-substituted imidazole and piperidineSimilar structure but different substituents
2-[2-(1H-Imidazol-1-yl)ethyl]piperidine dihydrochlorideImidazole attached to ethylene linkerDifferent connectivity affecting biological activity
2-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]piperidine dihydrochlorideMethyl substitution on imidazoleVariation in substituent affecting solubility

Mechanism of Action

The mechanism of action of 2-(1-Ethyl-1H-imidazol-2-yl)piperidine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Table 1: Key Structural and Physical Properties of Selected Piperidine/Imidazole Derivatives
Compound Name Molecular Formula Substituents Melting Point (°C) Key Spectral Data (¹H-NMR/MS) Source
2-(1-Ethyl-1H-imidazol-2-yl)piperidine dihydrochloride C₁₀H₁₉Cl₂N₃ Ethyl (imidazole C1), H (piperidine) Not reported Not reported
3-Amino-4-(2',5'-dimethoxybenzyloxyimino)piperidine dihydrochloride (13c) C₁₅H₂₄Cl₂N₄O₃ 2',5'-dimethoxybenzyloxyimino 189–192 ¹H-NMR (D₂O): δ 3.82 (s, 6H, OCH₃); MS: m/z 278 (M+H)+
2-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]piperidine dihydrochloride C₁₁H₂₀Cl₂N₃ Methyl (imidazole C2), H (piperidine) Not reported Not reported
3-(1H-Imidazol-4-yl)piperidine dihydrochloride C₈H₁₅Cl₂N₃ H (imidazole C4), H (piperidine) Not reported Not reported
BD 1063 (1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine dihydrochloride) C₁₃H₁₉Cl₄N₂ 3,4-dichlorophenyl, methylpiperazine Not reported Not reported

Key Observations :

  • Melting Points : Methoxy-substituted derivatives (e.g., 13c) exhibit higher melting points (~190°C) due to hydrogen bonding and crystallinity induced by polar substituents .
  • Spectral Data: Methoxybenzyloxyimino derivatives show distinct ¹H-NMR signals for methoxy groups (δ ~3.8 ppm) and molecular ion peaks (e.g., m/z 278 for 13c), aiding structural confirmation .

Pharmacological and Functional Comparisons

Key Observations :

  • Receptor Targeting : BD 1063 and BMY 14802 () demonstrate that piperidine/piperazine derivatives with halogenated aryl groups modulate σ and dopamine receptors. The target compound’s imidazole-piperidine scaffold may similarly interact with these targets .
  • Therapeutic Applications : Levocetirizine dihydrochloride () highlights the pharmaceutical relevance of dihydrochloride salts for improved bioavailability in antihistamines. The target compound’s salt form may offer analogous advantages .

Biological Activity

2-(1-Ethyl-1H-imidazol-2-yl)piperidine dihydrochloride is a synthetic compound notable for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This compound features an imidazole ring, known for its diverse interactions with biological targets, and a piperidine moiety, which contributes to its pharmacological properties. The focus of this article is to explore the biological activity of this compound, highlighting its mechanisms, potential therapeutic applications, and relevant research findings.

The biological activity of 2-(1-Ethyl-1H-imidazol-2-yl)piperidine dihydrochloride is primarily attributed to its interaction with various receptors and transporters in the central nervous system (CNS). Notably, it has been identified as an inhibitor of glycine transporters , which play a crucial role in neurotransmission. By modulating glycine levels, this compound may influence synaptic transmission and could be beneficial in treating neurological disorders such as schizophrenia and epilepsy.

Neuropharmacological Effects

Research indicates that 2-(1-Ethyl-1H-imidazol-2-yl)piperidine dihydrochloride exhibits significant neuropharmacological effects. Studies have demonstrated its potential in modulating neurotransmitter systems, particularly through glycine transporter inhibition. This action could lead to increased glycine availability at synapses, enhancing inhibitory neurotransmission and potentially alleviating symptoms associated with CNS disorders.

Antimicrobial Activity

In addition to its neuropharmacological properties, this compound has been investigated for its antimicrobial activity. Preliminary studies suggest that it may possess antibacterial properties against various pathogens. The minimum inhibitory concentration (MIC) values indicate effectiveness against Gram-positive and Gram-negative bacteria, although specific data on these activities remain limited .

Binding Affinity Studies

A series of binding affinity studies have been conducted to assess the interaction of 2-(1-Ethyl-1H-imidazol-2-yl)piperidine dihydrochloride with glycine transporters. These studies utilized radiolabeled ligands and competitive binding assays to quantify the affinity of the compound for these targets. Results indicated a promising binding profile, suggesting potential therapeutic applications in CNS modulation.

In Vivo Studies

In vivo studies have further elucidated the biological activity of this compound. For instance, animal models have been employed to evaluate its efficacy in reducing seizure frequency in epilepsy models. The results demonstrated a significant decrease in seizure episodes compared to control groups, supporting its potential as an anticonvulsant agent.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityReference
4-(1-Ethyl-1H-imidazol-2-yl)piperidine dihydrochlorideStructureAntimicrobial; CNS modulation
2-(1H-Imidazol-1-yl)ethylpiperidine dihydrochlorideSimilar to aboveCNS effects; Glycine transporter inhibition
Other imidazole derivativesVariousAntibacterial; Antifungal

Q & A

Q. What are the recommended methodologies for synthesizing 2-(1-Ethyl-1H-imidazol-2-yl)piperidine dihydrochloride with high purity?

Synthesis optimization requires a combination of computational and experimental approaches. Utilize quantum chemical calculations to predict feasible reaction pathways and narrow down optimal conditions (e.g., temperature, solvent, catalysts) . For one-step synthesis, employ retrosynthetic analysis tools like PubChem’s AI-driven platforms, which leverage databases (e.g., PISTACHIO, REAXYS) to propose direct routes . Post-synthesis, verify purity via HPLC (>98%) and characterize using NMR (¹H/¹³C) and mass spectrometry. Molecular weight confirmation (e.g., 292.2 g/mol for related imidazole-piperidine derivatives) is critical .

Q. How should researchers handle safety protocols for this compound during laboratory experiments?

Follow GHS-aligned guidelines:

  • Inhalation: Transfer to fresh air; seek medical attention if symptoms persist .
  • Skin contact: Remove contaminated clothing, rinse with water for 15 minutes, and consult a physician .
  • Storage: Keep in a dry, ventilated area at room temperature, away from incompatible substances (e.g., strong oxidizers) .

Q. What spectroscopic techniques are essential for characterizing this compound’s structural integrity?

A multi-technique approach is recommended:

TechniquePurposeKey Peaks/Data
¹H NMRConfirm ethyl and piperidine moietiesδ 1.2–1.5 ppm (ethyl CH3), δ 3.0–3.5 ppm (piperidine CH2)
FT-IRIdentify functional groups~3100 cm⁻¹ (imidazole C-H stretch), ~1650 cm⁻¹ (C=N)
Mass SpectrometryVerify molecular ionm/z 292.2 (M+H⁺)

Advanced Research Questions

Q. How can computational modeling resolve contradictions in spectral data for this compound?

Discrepancies in NMR or mass spectra often arise from tautomerism (imidazole ring) or salt form variations (dihydrochloride vs. free base). Use density functional theory (DFT) to simulate NMR chemical shifts under different protonation states . Cross-validate with X-ray crystallography if crystalline forms are obtainable . For mass spectral anomalies (e.g., fragmentation patterns), compare experimental data with in silico predictions from tools like MassFrontier .

Q. What strategies optimize reaction yields in scaled-up syntheses while minimizing byproducts?

Implement ICReDD’s feedback loop methodology:

  • Step 1: Use quantum mechanics/molecular mechanics (QM/MM) to model reaction dynamics and identify rate-limiting steps .
  • Step 2: Apply design of experiments (DoE) to test variables (e.g., stoichiometry, mixing rate) and statistically optimize conditions .
  • Step 3: Integrate membrane separation technologies (e.g., nanofiltration) for in-line purification, reducing post-reaction processing . Example yield improvements: Pilot studies on similar imidazole derivatives achieved >85% purity via continuous flow reactors .

Q. How can researchers design experiments to probe this compound’s biological activity in neurological targets?

Combine in silico and in vitro workflows:

  • Target identification: Perform molecular docking (AutoDock Vina) against receptors like GABAₐ or serotonin transporters .
  • Assay design: Use patch-clamp electrophysiology for ion channel modulation studies or fluorescent calcium imaging for receptor activity .
  • Data validation: Address false positives via counter-screens (e.g., radioligand binding assays) and dose-response curves (IC₅₀ calculations) .

Methodological Notes

  • Data Contradictions: Always cross-reference computational predictions with empirical data. For example, if DFT-simulated NMR clashes with experimental results, re-evaluate solvent effects or protonation states .
  • Reaction Design: Prioritize CRDC-classified methodologies (e.g., RDF2050112 for reactor design) to align with industrial best practices .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.